Product packaging for 3-Methylthymine(Cat. No.:CAS No. 4160-77-4)

3-Methylthymine

Numéro de catalogue: B189716
Numéro CAS: 4160-77-4
Poids moléculaire: 140.14 g/mol
Clé InChI: IIDONYMEGWHGRU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-Methylthymine (CAS 4160-77-4) is a chemically stable methylated nucleobase recognized as a significant endogenous DNA lesion. Its core research value lies in its strong mutagenic properties and its role in stalling DNA replication and transcription, which disrupts Watson-Crick base pairing and can halt DNA synthesis . This compound is a key substrate in the study of DNA repair mechanisms, particularly for the AlkB family of dioxygenases, including the human FTO (fat mass and obesity-associated) protein, which catalyzes its oxidative demethylation in single-stranded DNA . The persistence of this compound in DNA presents a challenge to genomic integrity, making it a critical compound for investigations into mutagenesis, carcinogenesis, and cellular repair pathways . Recent methodological advances have utilized this compound to develop novel sequencing strategies, such as unnatural base pairing, enabling the amplification, enrichment, and direct sequencing of this low-abundance lesion for the first time . Researchers employ this compound in studies focused on genomic stability, the biological effects of alkylating agents, and the fundamental enzymology of DNA repair. The molecular formula of this compound is C6H8N2O2, and it has a molecular weight of 140.14 g/mol . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O2 B189716 3-Methylthymine CAS No. 4160-77-4

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3,5-dimethyl-1H-pyrimidine-2,4-dione
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InChI

InChI=1S/C6H8N2O2/c1-4-3-7-6(10)8(2)5(4)9/h3H,1-2H3,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IIDONYMEGWHGRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90194427
Record name 3-Methylthymine
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Molecular Weight

140.14 g/mol
Source PubChem
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CAS No.

4160-77-4
Record name 3,5-Dimethyl-2,4(1H,3H)-pyrimidinedione
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Record name 3-Methylthymine
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Record name 3-Methylthymine
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Record name 3-Methylthymine
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Record name 3-METHYLTHYMINE
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Formation and Occurrence of 3 Methylthymine

Endogenous Pathways of 3-Methylthymine Generation

Endogenous formation refers to the creation of this compound through normal or abnormal cellular metabolic processes.

The primary endogenous pathway for the generation of this compound involves the molecule S-adenosyl-L-methionine (SAM). nih.gov SAM is a universal methyl donor in cells, participating in numerous biochemical reactions. wikipedia.orgnih.govnih.gov However, SAM can also react non-enzymatically with DNA in a process that is considered a significant source of spontaneous DNA damage. nih.govoup.com

This non-enzymatic methylation by SAM results in the formation of several DNA adducts, including 7-methylguanine (B141273) and 3-methyladenine. nih.govoup.com Among the products are minor pyrimidine (B1678525) lesions, such as this compound and 3-methylcytosine (B1195936). nih.govoup.com While it is considered a minor product of SAM-mediated damage, the continuous presence and activity of SAM within the cell create a constant potential for the spontaneous formation of this compound in the genome. oup.com

Exogenous Induction of this compound

This compound can be formed following exposure to various external chemical agents. oup.comnih.gov

Exposure of DNA and RNA to certain environmental and chemical alkylating agents can lead to the formation of this compound. nih.govnih.gov These agents are reactive compounds that can transfer alkyl groups (such as a methyl group) to nucleobases. nih.govuzh.ch The reaction with thymine (B56734) specifically at the N3 position results in the creation of this compound.

Alkylating agents that induce such lesions are common in the environment and are also used in laboratory research. nih.govoup.comuzh.ch Examples of simple methylating agents known to produce this compound include methyl methanesulfonate (B1217627) (MMS) and N-methyl-N-nitrosourea. nih.govresearchgate.net Although this compound is typically a minor lesion compared to other methylation products, its chemical stability means its repair is dependent on specific cellular enzymes. nih.gov This lesion has been shown to be introduced into both DNA and RNA upon treatment with alkylating agents. nih.gov

Data Tables

Table 1: Summary of this compound Formation Pathways

Pathway TypeSource Molecule/AgentMechanismClassification of Lesion
Endogenous S-Adenosylmethionine (SAM)Non-enzymatic methylation of DNAMinor pyrimidine lesion nih.govoup.com
Exogenous Alkylating Agents (e.g., MMS)Chemical alkylation of DNA/RNAMinor induced lesion nih.govresearchgate.net

Biological Consequences of 3 Methylthymine in Nucleic Acids

Impact on DNA Replication Fidelity and Processivity

The integrity of the genome is maintained through high-fidelity DNA replication, a process that is severely compromised by the presence of 3-methylthymine. This lesion acts as a formidable obstacle to the replication machinery, reducing both the accuracy and the efficiency of DNA synthesis.

Mechanisms of DNA Polymerase Stalling and Inhibition due to this compound

The methylation at the N3 position of the thymine (B56734) ring, which is directly involved in Watson-Crick hydrogen bonding, is a primary reason for the potent inhibition of DNA polymerases. researchgate.net When a DNA polymerase encounters a this compound residue in the template strand, the replication process is often halted. researchgate.net This stalling is a direct consequence of the polymerase's inability to accommodate the modified base within its active site and select a corresponding nucleotide for insertion.

The presence of the methyl group at the N3 position creates a structural impediment that disrupts the precise geometry required for the catalytic activity of high-fidelity DNA polymerases. These enzymes possess a highly selective active site that can detect subtle changes in base pair geometry. The altered structure of this compound prevents the formation of a stable and correct base pair, leading to a conformational state that is unfavorable for the polymerase to catalyze the phosphodiester bond formation. This results in the dissociation of the polymerase from the DNA template, thereby terminating the replication process at that site.

Disruption of Canonical Watson-Crick Base Pairing by this compound

Canonical Watson-Crick base pairing, the cornerstone of the DNA double helix structure and the basis of faithful DNA replication, involves the formation of two hydrogen bonds between adenine (B156593) (A) and thymine (T). The N3 position of thymine is a critical hydrogen bond acceptor in this pairing. The addition of a methyl group to this position physically obstructs the formation of these hydrogen bonds. researchgate.net

This steric hindrance prevents the establishment of a stable A-3meT base pair, effectively abolishing the normal base-pairing capacity of the modified thymine. researchgate.net The presence of the methyl group in the major groove of the DNA can also alter the local DNA structure, further contributing to the destabilization of the double helix in the vicinity of the lesion. This disruption of the canonical base pairing is the fundamental reason why this compound is a potent blocker of DNA replication by high-fidelity polymerases.

Contribution to Mutagenesis and Genomic Instability

When the replication machinery is unable to bypass a this compound lesion, it can lead to the collapse of the replication fork and the formation of double-strand breaks, which are highly toxic to the cell. However, specialized translesion synthesis (TLS) polymerases can be recruited to bypass the lesion, often at the cost of introducing mutations.

Analysis of Specific Mutational Signatures Induced by this compound (e.g., T to A mutations)

The bypass of this compound by TLS polymerases is an error-prone process that can lead to the incorporation of incorrect nucleotides opposite the lesion. While direct and extensive mutational signature data for this compound is less common than for other lesions, studies on related alkylated thymine analogs provide significant insights. For instance, O2-alkylthymidines, another form of thymine alkylation, are known to be highly mutagenic and can induce T to A transversions. This suggests that the distorted geometry of the alkylated thymine can lead to mispairing with adenine during TLS.

LesionPolymerasePredominant Mutation
3-methylcytosine (B1195936)Pol ιC -> T
3-methylcytosinePol ηC -> A
O2-alkylthymidinesPol VT -> A, T -> G
O4-methylthymineMultipleT -> C (A:T -> G:C transition)

This table presents data on the mutagenic bypass of related N3- and O-alkylated pyrimidines to illustrate the potential mutational outcomes of lesions that disrupt Watson-Crick pairing.

Role in DNA Damage Response Pathway Induction

The stalling of replication forks caused by the presence of this compound is a potent signal for the activation of the DNA damage response (DDR) pathway. The DDR is a complex network of signaling pathways that coordinate cell cycle progression with DNA repair. The primary sensors of replication stress are the ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) kinases.

When a replication fork stalls at a this compound lesion, the accumulation of single-stranded DNA (ssDNA) coated with Replication Protein A (RPA) leads to the recruitment and activation of the ATR-Chk1 signaling cascade. This pathway can lead to cell cycle arrest, providing time for the cell to attempt to repair the damage or bypass the lesion. If the lesion persists and the replication fork collapses, forming a double-strand break, the ATM-Chk2 pathway will be activated. The induction of these pathways is a critical cellular defense mechanism to prevent the propagation of damaged DNA and maintain genomic stability.

Effects on Transcriptional Processes and Gene Expression

Beyond its impact on DNA replication, this compound can also interfere with the process of transcription. The presence of this lesion in the template strand of a gene can act as a roadblock for RNA polymerase II, the enzyme responsible for transcribing DNA into RNA.

The stalling of RNA polymerase II at the site of a this compound lesion can have several consequences for gene expression. Firstly, it can lead to a decrease in the production of full-length messenger RNA (mRNA) transcripts from the affected gene, resulting in reduced protein expression. This transcriptional blockage can be particularly detrimental if it occurs in a gene that is essential for cellular function.

Enzymatic Repair and Recognition of 3 Methylthymine

AlkB Family Dioxygenases as Principal Repair Enzymes

The main enzymes responsible for the repair of 3-methylthymine are members of the AlkB family of dioxygenases. nih.govnih.gov These enzymes are part of the superfamily of 2-oxoglutarate- and iron(II)-dependent oxygenases, which are conserved across species from bacteria to humans. nih.govnih.gov The Escherichia coli AlkB protein was the first member of this family to be characterized as an oxidative demethylase that directly reverses alkylation damage on nucleic acid bases. nih.govnih.gov

The repair mechanism employed by AlkB and its homologs is an oxidative demethylation process. nih.gov This catalytic reaction is dependent on the presence of ferrous iron [Fe(II)] as a cofactor and α-ketoglutarate (also known as 2-oxoglutarate) as a co-substrate, along with molecular oxygen. nih.govnih.gov The enzyme utilizes these components to oxidize the aberrant methyl group on the this compound base. nih.gov In this process, the α-ketoglutarate is oxidatively decarboxylated to produce succinate (B1194679) and carbon dioxide. nih.gov This coupled reaction allows for the activation of molecular oxygen, which is then used to hydroxylate the methyl group of the 3-meT lesion.

The oxidation of the methyl group on this compound results in the formation of a hydroxymethyl intermediate (3-hydroxymethylthymine). nih.govresearchgate.net This intermediate is unstable and spontaneously decomposes, releasing the oxidized methyl group in the form of formaldehyde (B43269). nih.govresearchgate.net The release of formaldehyde restores the original, undamaged thymine (B56734) base within the DNA or RNA strand, thus completing the repair process without the need for excision and resynthesis of the nucleic acid backbone. nih.govresearchgate.net

Human AlkB Homologs (ALKBH2, ALKBH3, FTO) in this compound Repair

Humans possess nine homologs of the bacterial AlkB protein, designated ALKBH1-8 and FTO (fat mass and obesity-associated protein). nih.govnih.gov Among these, ALKBH2, ALKBH3, and FTO have been identified as having demethylation activity on this compound. nih.govnih.gov

ALKBH2 and ALKBH3: Both ALKBH2 and ALKBH3 are capable of demethylating 3-meT in DNA. nih.govnih.govresearchgate.net Similar to the bacterial AlkB, these human enzymes can repair this lesion. nih.gov However, they exhibit different preferences for the nucleic acid substrate structure. ALKBH2 generally prefers dsDNA substrates, while ALKBH3, much like the bacterial AlkB, tends to prefer ssDNA for its primary substrates, 1-meA and 3-meC. nih.gov Both ALKBH2 and ALKBH3 have been shown to repair 3-meT in dsDNA. nih.govresearchgate.net

FTO: The FTO protein, initially linked to obesity, was later identified as a functional AlkB homolog. nih.gov It catalyzes the oxidative demethylation of 3-meT. nih.govnih.govpnas.org In vitro studies have demonstrated that both human and mouse FTO proteins can repair 3-meT, showing a strong preference for the lesion when it is in ssDNA. nih.govnih.gov FTO shows negligible activity towards 3-meT in dsDNA. nih.govnih.gov Interestingly, FTO can also demethylate 3-methyluracil (B189468) in single-stranded RNA (ssRNA) with slightly higher efficiency than 3-meT in ssDNA, suggesting that methylated RNAs may be its preferred physiological substrates. nih.govnih.gov

Activity of Human AlkB Homologs on this compound (3-meT)
EnzymeActivity on 3-meTPreferred Substrate Structure
ALKBH2YesDouble-Stranded DNA (dsDNA)
ALKBH3YesSingle-Stranded DNA (ssDNA) preference for other lesions, but acts on 3-meT in dsDNA
FTOYesSingle-Stranded DNA (ssDNA)

ALKBH2-mediated Demethylation: Substrate Context and Efficiency

ALKBH2 is a human DNA repair enzyme that plays a significant role in the direct reversal of alkylation damage. nih.gov Research has demonstrated that ALKBH2 is capable of demethylating this compound lesions found within DNA. nih.govnih.gov The efficiency of this repair is influenced by the substrate context, with studies indicating that ALKBH2, along with its E. coli counterpart AlkB, preferentially repairs this compound when it is present in double-stranded DNA (dsDNA). scispace.comresearchgate.net This preference is noteworthy as it contrasts with the enzyme's higher efficiency for other substrates like 1-methyladenine (B1486985) and 3-methylcytosine (B1195936) in single-stranded DNA (ssDNA). scispace.comresearchgate.net

In comparative studies with other AlkB homologs, the relative repair efficiency for a single 3-meT residue in a DNA oligonucleotide was found to be approximately equal between E. coli AlkB and human ALKBH2, and both were more efficient than ALKBH3. nih.govresearchgate.net This indicates that while 3-meT is a substrate for ALKBH2, it is considered a weaker substrate compared to other alkylated bases. scispace.comresearchgate.net The ability of ALKBH2 to repair 3-meT is part of its broader function in guarding the mammalian genome against the detrimental effects of DNA alkylation. nih.govnih.gov

Table 1: ALKBH2 Repair Characteristics for this compound

Feature Finding
Substrate This compound (3-meT)
Enzyme ALKBH2
Preferred Context Double-stranded DNA (dsDNA)
Relative Efficiency ALKBH2 > ALKBH3
Substrate Potency Considered a weaker substrate compared to 1-methyladenine and 3-methylcytosine

ALKBH3-mediated Demethylation: Substrate Context and Efficiency

Similar to ALKBH2, ALKBH3 is another human homolog of the E. coli AlkB protein involved in the direct reversal of DNA alkylation damage. reactome.orgreactome.org ALKBH3 has been shown to effectively demethylate this compound in DNA. nih.govnih.gov However, its substrate preference and efficiency differ from that of ALKBH2. While ALKBH2 shows a preference for dsDNA, ALKBH3 generally favors single-stranded DNA (ssDNA) and RNA for its primary substrates, 1-methyladenine and 3-methylcytosine. reactome.orgresearchgate.net

In terms of efficiency in repairing 3-meT, ALKBH3 is less effective than both ALKBH2 and the bacterial AlkB protein. nih.govresearchgate.net Despite its lower efficiency for 3-meT, ALKBH3's ability to act on this lesion underscores the partially overlapping roles of the AlkB homologs in protecting the genome from a variety of alkylated damages. nih.gov ALKBH3's activity is crucial, particularly in the context of ssDNA, which can be generated during processes like transcription and replication.

Table 2: ALKBH3 Repair Characteristics for this compound

Feature Finding
Substrate This compound (3-meT)
Enzyme ALKBH3
General Preference Single-stranded DNA (ssDNA) and RNA
Relative Efficiency ALKBH2 > ALKBH3
Function Contributes to the overall repair of alkylation damage, with a preference for single-stranded nucleic acids

FTO (Fat Mass and Obesity-associated protein) and this compound Demethylation

The FTO protein, another member of the AlkB family of dioxygenases, has also been identified as a nucleic acid demethylase with the ability to repair this compound. nih.govnih.govpnas.org

Research has conclusively shown that both human and mouse FTO proteins can oxidatively demethylate this compound. nih.govnih.gov A key characteristic of FTO's activity on this lesion is its strict preference for single-stranded DNA (ssDNA). nih.govnih.govuniprot.org In vitro studies have demonstrated that FTO has negligible demethylation activity towards 3-meT when it is present in a double-stranded DNA (dsDNA) context. nih.govnih.govuniprot.org This specificity suggests that FTO's role in DNA repair is likely targeted to regions of ssDNA that arise during various cellular processes. nih.gov Among various tested base lesions in ssDNA, FTO preferentially repairs 3-meT. nih.govuniprot.org

In addition to its activity on DNA, FTO is also capable of demethylating 3-methyluracil (3-meU) in single-stranded RNA (ssRNA). nih.govnih.gov Kinetic studies have revealed that FTO exhibits a slightly higher efficiency for the demethylation of 3-meU in ssRNA compared to 3-meT in ssDNA. nih.govuniprot.org Specifically, both mouse and human FTO show a 2-fold preference for 3-meU in ssRNA as a substrate over 3-meT in ssDNA. nih.gov This finding has led to the suggestion that methylated RNAs may be the preferred substrates for FTO, potentially implicating the protein in RNA-level gene regulation. nih.gov

Structural analyses indicate that a loop region in FTO flanks the active site, sterically hindering the binding of a complementary strand, which explains its specificity for single-stranded substrates. researchgate.net While FTO can demethylate 3-meT, the conformation of 3-meT in the catalytic pocket is thought to be somewhat unfavorable, which may explain its comparatively weaker activity on this substrate compared to others like N6-methyladenosine (m6A). pnas.org

Table 3: FTO Repair Characteristics for this compound

Feature Finding
Substrate This compound (3-meT)
Enzyme FTO
Substrate Context Strictly single-stranded DNA (ssDNA)
Comparative Substrate 3-methyluracil (3-meU) in single-stranded RNA (ssRNA)
Kinetic Preference 2-fold higher efficiency for 3-meU in ssRNA over 3-meT in ssDNA
Structural Basis for Specificity A loop occludes the binding of a second nucleic acid strand

Structural Biology of this compound Repair Enzymes

The three-dimensional structures of AlkB homologs provide critical insights into their mechanisms of substrate recognition and catalysis. X-ray crystallography has been instrumental in elucidating how these enzymes interact with nucleic acids containing lesions like this compound.

Crystal Structures and Active Site Characterization of AlkB Homologs in Complex with Nucleic Acids

Crystal structures of AlkB family proteins, including E. coli AlkB, human ALKBH2, and FTO, have revealed a conserved core domain with a double-stranded β-helix fold, which is characteristic of Fe(II)/2-oxoglutarate-dependent dioxygenases. researchgate.netrsc.org This core contains the active site where the iron cofactor is coordinated by a conserved set of amino acid residues. rsc.org

A fundamental aspect of the repair mechanism for lesions within a DNA duplex is the flipping of the damaged base out of the helix and into the enzyme's active site. nih.gov Crystal structures of E. coli AlkB and human ALKBH2 in complex with dsDNA have provided a detailed view of this process. nih.gov These structures show that the enzyme distorts the DNA backbone and inserts specific amino acid residues into the DNA duplex to stabilize the extrahelical conformation of the damaged nucleotide. nih.gov For instance, ALKBH2 utilizes a hydrophobic β-hairpin that inserts into the DNA stack, while AlkB employs a "squeezing" mechanism on the flanking bases to extrude the lesion. nih.govresearchgate.net This difference in interaction with the DNA duplex helps to explain why ALKBH2 is more efficient at repairing lesions in dsDNA, whereas AlkB prefers ssDNA. nih.gov

The crystal structure of FTO has also been solved, including in a complex with this compound. researchgate.net This structure confirms the presence of the conserved catalytic core. A distinctive feature of FTO is a loop that flanks the active site, which is proposed to be responsible for its specificity for single-stranded nucleic acids by physically blocking the binding of a complementary strand. researchgate.net The active site pocket accommodates the flipped-out this compound base, allowing for the oxidative demethylation to occur. pnas.orgresearchgate.net The structural data from these AlkB homologs highlight a common catalytic mechanism but also reveal key differences in their interaction with nucleic acids, which dictate their respective substrate specificities regarding single- and double-stranded contexts. nih.govresearchgate.net

Insights into Substrate Extrusion and Conformational Changes during Enzymatic Recognition

A crucial step in the recognition and repair of damaged bases within the DNA double helix is the extrusion, or "flipping," of the damaged nucleotide out of the helix and into the enzyme's active site. While a crystal structure of an AlkB family enzyme in complex with a 3-meT-containing DNA substrate is not yet available, extensive structural studies on these enzymes with other alkylated bases, such as 1-methyladenine (1-meA), provide significant insights into the likely mechanism.

Crystal structures of E. coli AlkB and its human homolog ABH2 bound to double-stranded DNA (dsDNA) containing a methylated base reveal distinct and sophisticated base-flipping mechanisms. nih.gov E. coli AlkB employs a unique "squeezing" mechanism where the two bases flanking the damaged nucleotide are compressed, stacking on one another. nih.govnih.gov This conformational change in the DNA backbone facilitates the flipping of the target base into the active site. nih.gov

In contrast, the human homolog ABH2 utilizes a different strategy. It inserts a "finger" residue, specifically Phenylalanine-102 (Phe102), into the DNA duplex. nih.gov This intercalation helps to stabilize the orphaned base on the complementary strand and pry the damaged base out of the helix. nih.gov Upon binding to the DNA, both the enzyme and the DNA undergo substantial conformational changes to accommodate this process. nih.gov Given that 3-meT is also a substrate for these enzymes, it is highly probable that it is recognized and extruded via these same fundamental mechanisms, where the enzyme first identifies a site of damage and then uses either a squeezing or an intercalating approach to access the methylated base.

Molecular Basis of Promiscuous Substrate Recognition

The AlkB family of enzymes is characterized by its promiscuous substrate recognition, meaning a single enzyme can repair a variety of structurally different alkylated bases. pnas.orgnih.gov This broad specificity is evolutionarily advantageous as it allows the cell to counteract diverse forms of DNA damage with a limited number of repair proteins. pnas.org The ability of enzymes like AlkB, ABH2, and ABH3 to repair 3-meT, alongside more prevalent lesions like 1-meA and 3-methylcytosine (3-meC), is a clear example of this promiscuity. nih.gov

The molecular basis for this broad substrate scope lies within the architecture of the enzyme's active site and a phenomenon known as "kcat/Km compensation". pnas.orgnih.gov For its preferred substrates, which are positively charged at physiological pH (e.g., 1-meA and 3-meC), E. coli AlkB forms specific, albeit weak, polar interactions. For instance, the side-chain carboxylate of Aspartate-135 (D135) and the backbone carbonyl of Glutamine-132 (Q132) interact with the exocyclic amino group present on adenine (B156593) and cytosine. nih.govpnas.org

This compound, however, is a neutral molecule and possesses an exocyclic carbonyl group at the equivalent position, which leads to a less favorable interaction with these active site residues. nih.gov This results in a significantly lower binding affinity (higher Km) and a reduced catalytic efficiency for 3-meT compared to 1-meA or 3-meC. nih.govpnas.org The active sites of human homologs also show key differences; for example, the substrate-binding pocket of ALKBH3 is more polar and positively charged than the more hydrophobic active site of AlkB, influencing their respective substrate preferences. mdpi.com The dynamic flexibility of a "nucleotide-recognition lid" on these enzymes is also thought to play a role in accommodating substrates of varying sizes and chemical properties. pnas.org

Kinetic Analysis of this compound Demethylation by Dioxygenases

The efficiency of 3-meT repair is quantitatively described by the kinetic parameters of the dioxygenases that catalyze its demethylation. These studies reveal important details about the catalytic process and how it is influenced by various factors.

Determination of Catalytic Parameters (kcat, Km) for this compound Substrates

Determining the catalytic parameters for the repair of 3-meT by AlkB family enzymes has proven challenging due to its nature as a weak substrate. Several studies have reported that the repair of 3-meT by E. coli AlkB is inefficient, and in some cases, no detectable activity was observed under the specific in vitro assay conditions used, precluding the calculation of kcat and Km values. pnas.org

However, kinetic parameters have been successfully determined for the FTO protein, a human AlkB homolog. The FTO protein demonstrates a preference for 3-methyluracil (3-meU) in single-stranded RNA (ssRNA) but is also active on 3-meT in single-stranded DNA (ssDNA). nih.gov The kinetic data for mouse and human FTO with 3-meT are presented below.

Catalytic Parameters of FTO for this compound Demethylation

EnzymeSubstrateKm (μM)kcat (min⁻¹)kcat/Km (μM⁻¹min⁻¹)
Mouse FTO (mFTO)3-meT in ssDNA3.1 ± 0.30.14 ± 0.010.045
Human FTO (hFTO)3-meT in ssDNA7.7 ± 1.10.07 ± 0.010.009

Data derived from kinetic studies performed at 20°C and pH 6.0. nih.gov

These results highlight that even within the same family, the catalytic efficiency for a specific substrate can vary between homologs from different species. The higher Km values indicate a relatively low affinity for the 3-meT substrate.

Influence of Nucleic Acid Context (Single-Stranded vs. Double-Stranded DNA/RNA) on Repair Kinetics

The nucleic acid context in which the 3-meT lesion resides has a significant impact on the repair efficiency of different AlkB family enzymes. A fascinating dichotomy exists where the preferred substrate context can depend on the specific lesion.

For their primary, "strong" substrates like 1-meA and 3-meC, E. coli AlkB and human ABH3 show a clear preference for single-stranded DNA (ssDNA). scispace.com In contrast, for "weaker" substrates like 3-meT, E. coli AlkB actually prefers to repair the lesion when it is in a double-stranded DNA (dsDNA) context. scispace.comwesleyan.eduscispace.com Human ABH2, which generally favors dsDNA for all its substrates, also demonstrates higher efficiency for 3-meT repair in a duplex. scispace.comnih.gov Human ABH3, however, appears to retain its preference for single-stranded substrates, even for 3-meT. nih.gov

The repair of methylated bases in RNA is also an established function of some AlkB homologs. Both E. coli AlkB and human ABH3 can efficiently repair lesions in RNA. nih.gov Kinetic studies on the FTO protein have shown that it is capable of demethylating 3-methyluracil (the RNA analog of 3-meT) in ssRNA, and in fact, shows a preference for the RNA substrate over its DNA counterpart. nih.gov

Substrate Context Preference of AlkB Homologs for 3-meT Repair

EnzymePreferred Context for 3-meT
E. coli AlkBDouble-Stranded DNA (dsDNA)
Human ABH2Double-Stranded DNA (dsDNA)
Human ABH3Single-Stranded DNA (ssDNA)
Human FTOSingle-Stranded RNA (ssRNA, for 3-meU)

Summary of findings from multiple studies. nih.govscispace.comnih.gov

pH Optima for Enzymatic Activity

The catalytic activity of enzymes is highly dependent on the pH of the reaction environment, as it affects the ionization state of amino acid residues in the active site and the substrate itself. Studies on the demethylation of 3-meT have revealed specific pH optima for different AlkB family dioxygenases.

Advanced Methodologies for 3 Methylthymine Research

Synthetic Approaches for 3-Methylthymine and its Nucleic Acid Derivatives

The chemical synthesis of this compound and its incorporation into oligonucleotides are fundamental for a wide range of in vitro studies, from DNA repair assays to structural biology.

The laboratory synthesis of this compound is typically achieved through the direct methylation of thymine (B56734). This process involves the use of a methylating agent that introduces a methyl group at the N3 position of the thymine ring. Common methylating agents for this purpose include dimethyl sulfate (B86663) and methyl iodide, with the reaction typically carried out under basic conditions to facilitate the nucleophilic attack by the deprotonated thymine. Another methylating agent used in research to induce the formation of this compound in DNA is N-methyl-N-nitrosourea (MNU). core.ac.ukoup.com The choice of solvent and base is critical to optimize the yield and selectivity of the N3-methylation product over other potential methylation sites on the thymine base.

Table 1: Reagents for Laboratory Synthesis of this compound

Reagent TypeExamplesRole in Synthesis
Starting MaterialThymineThe pyrimidine (B1678525) base that is methylated.
Methylating AgentDimethyl sulfate, Methyl iodide, N-methyl-N-nitrosoureaDonates the methyl group to the thymine ring. core.ac.ukoup.com
BaseStrong non-nucleophilic basesDeprotonates thymine to increase its nucleophilicity.
SolventAnhydrous organic solventsProvides the reaction medium.

To investigate the biological effects of this compound within a DNA context, it is essential to incorporate it into synthetic DNA strands. This is accomplished using automated solid-phase phosphoramidite (B1245037) chemistry. acs.orgnih.gov This well-established method allows for the sequential addition of nucleotides to a growing chain anchored to a solid support, enabling the synthesis of custom DNA sequences. google.com

The process begins with the synthesis of a 3-methylthymidine (B1204310) phosphoramidite, the monomer building block required for the automated synthesizer. This specialized phosphoramidite is then introduced at the desired position in the oligonucleotide sequence during the synthesis cycle. acs.orgnih.gov Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups on the bases and phosphate (B84403) backbone are removed. oup.com Special deprotection conditions may be necessary to avoid degradation or modification of the this compound lesion. oup.com This method has been successfully used to create oligonucleotides containing a single, site-specific this compound lesion for use in DNA repair and polymerase bypass studies. nih.govuri.edu

Analytical Techniques for Detection and Quantification in Biological Samples

Accurate and sensitive detection of this compound in biological samples is critical for understanding its formation, repair, and mutagenic potential. Various powerful analytical techniques have been developed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification of this compound in DNA. nih.govportlandpress.com The method typically involves the enzymatic hydrolysis of a DNA sample into its constituent deoxynucleosides. nih.govnih.gov This digestion is often performed using a combination of enzymes such as nuclease P1 and alkaline phosphatase to ensure complete degradation of the DNA backbone. nih.gov

The resulting mixture of normal and modified nucleosides is then separated by reverse-phase HPLC. nih.gov The separation is based on the differential partitioning of the nucleosides between the stationary phase of the column and the mobile phase. By comparing the retention time of a peak in the sample chromatogram to that of a known 3-methyl-2'-deoxythymidine (3-mdT) standard, the lesion can be identified. nih.gov Quantification is achieved by integrating the area under the peak. This method allows for the direct measurement of the amount of 3-meT relative to the normal nucleosides in a given DNA sample. nih.govresearchgate.net

Table 2: Typical Steps in HPLC Analysis of this compound

StepDescriptionKey Reagents/Components
1. DNA IsolationExtraction of DNA from biological samples.Standard DNA extraction kits/protocols.
2. Enzymatic HydrolysisDigestion of DNA into individual deoxynucleosides.Nuclease P1, Alkaline Phosphatase. nih.gov
3. HPLC SeparationSeparation of the deoxynucleoside mixture.Reverse-phase HPLC column (e.g., C18), mobile phase gradient. nih.govnih.gov
4. Detection and QuantificationIdentification and measurement of 3-mdT.UV detector, comparison with 3-mdT standard. nih.gov

Mass spectrometry (MS) offers exceptional specificity and sensitivity for the detection of DNA adducts, including this compound. re-place.be When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying modified bases in complex biological mixtures. plos.org Tandem mass spectrometry (MS/MS) is particularly valuable as it allows for the fragmentation of a selected ion (the parent ion) and analysis of the resulting fragment ions. nih.gov This provides structural information that can confirm the identity of the compound. Multiple reaction monitoring (MRM) is a highly selective and sensitive MS/MS technique used for quantification, where specific parent-to-fragment ion transitions for this compound are monitored. vanderbilt.edu

High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, which can help in the identification of unknown compounds and differentiate between molecules with very similar masses. Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS is another technique that can be used for the analysis of oligonucleotides containing modifications.

Capillary electrophoresis with laser-induced fluorescence (CE-LIF) is an analytical technique renowned for its extremely high sensitivity and efficiency in separating molecules. scilit.comnih.gov This method has been successfully applied to the detection of 3-methylthymidine in DNA. researchgate.net In this approach, the DNA is first hydrolyzed to its constituent nucleotides. researchgate.net These nucleotides can then be derivatized with a fluorescent tag, a process known as fluorescence postlabeling. researchgate.net

The fluorescently labeled nucleotides are then separated by capillary electrophoresis, where they migrate through a narrow capillary under the influence of a high electric field. yorku.ca A laser excites the fluorescent tags as they pass a detection window, and the emitted fluorescence is measured. nih.gov The high sensitivity of LIF detection allows for the analysis of very small amounts of DNA, with detection limits in the attomole (10⁻¹⁸ mole) range. researchgate.net This makes CE-LIF a particularly suitable method for detecting low levels of DNA damage in biological samples. researchgate.net

Primer Extension Assays for Replication Block Analysis

Primer extension assays are a cornerstone technique for investigating the impact of DNA lesions, such as this compound (3-meT), on DNA replication. This method directly assesses the ability of DNA polymerases to bypass or be stalled by a specific lesion within a DNA template. The presence of a 3-meT lesion in a DNA template has been shown to be a potent blocker of DNA synthesis by various polymerases. nih.govacs.org

The general principle of the assay involves a synthetic DNA template containing a site-specific 3-meT lesion, to which a shorter, complementary primer, often radiolabeled at its 5'-end (e.g., with 32P), is annealed. nih.govoup.com The primer is then extended by a DNA polymerase in the presence of deoxynucleoside triphosphates (dNTPs). The reaction products are subsequently denatured and separated by size using denaturing polyacrylamide gel electrophoresis (PAGE), followed by visualization, typically through phosphorimaging. oup.comresearchgate.net

If the polymerase is blocked by the 3-meT lesion, the primer extension will terminate at the position of the lesion, resulting in a truncated product of a specific size. nih.gov Conversely, if the polymerase can bypass the lesion, a full-length product will be observed. The intensity of the bands corresponding to the stalled and full-length products can be quantified to determine the percentage of bypass, providing a measure of the replication block's severity. nih.govresearchgate.net

Studies utilizing this assay have demonstrated that DNA polymerases such as the Klenow fragment of E. coli polymerase I and T7 DNA polymerase are significantly inhibited by the presence of 3-meT in the template strand. nih.gov For instance, in an assay using a 24-mer oligonucleotide template with a single 3-meT residue, T7 DNA polymerase-mediated extension of a 15-mer primer resulted almost exclusively in an 18-mer product, indicating a halt in synthesis one base before the lesion. nih.gov

Primer extension assays are also instrumental in studying the repair of 3-meT by DNA repair enzymes. By pre-incubating the 3-meT-containing template with a repair enzyme, such as members of the AlkB family of dioxygenases, before the addition of the polymerase, the restoration of DNA synthesis can be monitored. nih.govresearchgate.net The successful repair of 3-meT to thymine will result in the disappearance of the truncated product and the appearance of the full-length extension product. nih.gov This approach has been used to demonstrate the ability of E. coli AlkB and its human homologs, ALKBH2 and ALKBH3, to repair 3-meT lesions and thus alleviate the replication block. nih.gov

Table 1: Representative Data from a Primer Extension Assay for 3-meT Replication Block and Repair

ConditionPredominant Product Size(s)Interpretation
Control Template (unmodified)24-mer, 25-merFull-length primer extension
3-meT Template (no repair enzyme)18-merPolymerase stalling at 3-meT lesion
3-meT Template + AlkB enzyme24-mer, 25-merRepair of 3-meT, allowing bypass

Computational and Theoretical Studies of this compound and its Interactions

Computational and theoretical methods provide invaluable insights into the molecular-level details of how this compound is recognized and processed by cellular machinery. These approaches complement experimental studies by offering a dynamic and energetic perspective of the interactions between 3-meT and enzymes.

Molecular Dynamics and Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations of Enzyme-Substrate Complexes

Molecular dynamics (MD) simulations and hybrid quantum mechanics/molecular mechanics (QM/MM) methods are powerful computational tools used to study the intricate interactions between DNA repair enzymes and DNA containing lesions like this compound. MD simulations can track the movements of atoms over time, revealing the conformational dynamics of the enzyme-substrate complex, while QM/MM methods allow for a more accurate, quantum mechanical treatment of the active site where the chemical reaction occurs, embedded within a classical molecular mechanics description of the rest of the protein and solvent. acs.orgresearchgate.net

While specific MD and QM/MM studies focusing exclusively on this compound are part of a broader research area, extensive computational work has been done on the repair of structurally similar N-alkylated bases, such as 3-methylcytosine (B1195936) (3-meC) and 1-methyladenine (B1486985) (1-mA), by the AlkB family of enzymes. acs.orgmdpi.com These studies provide a framework for understanding the repair of 3-meT. For instance, simulations of AlkB and its human homolog ALKBH2 with damaged DNA have revealed the importance of protein and DNA flexibility in substrate recognition and binding. acs.org These simulations have shown how the enzyme can induce a conformational change in the DNA, flipping the damaged base out of the DNA helix and into the enzyme's active site. nih.gov

QM/MM calculations have been instrumental in elucidating the catalytic mechanism of AlkB-mediated demethylation. acs.orgresearchgate.net These studies have detailed the reaction pathway, including the binding of molecular oxygen, the formation of a high-valent Fe(IV)=O intermediate, and the subsequent hydroxylation of the methyl group on the damaged base, leading to its removal as formaldehyde (B43269). mdpi.com The insights gained from these simulations on other AlkB substrates are largely transferable to the demethylation of this compound.

Analysis of Conformational Dynamics and Energetics in Enzymatic Recognition

The recognition of a damaged base like this compound by a repair enzyme is a dynamic process governed by specific conformational changes and favorable energetic interactions. The binding of the enzyme to the DNA containing the lesion often induces conformational changes in both the protein and the DNA, leading to a catalytically competent complex.

Studies on the AlkB family of enzymes have shown that the enzyme's active site is flexible and can adopt different conformations. pnas.orgnih.gov For example, a "searching" mode and a "repair" mode have been proposed for E. coli AlkB, which are functionally separable through mutagenesis. nih.gov The initial recognition of the lesion may involve a less specific binding mode, followed by a conformational switch to a tighter binding mode once the lesion is located. nih.gov This switch can be influenced by specific amino acid residues in the active site that interact with the damaged base. For instance, in the human FTO protein, an AlkB homolog that acts on 3-meT, the residue E234 is pushed out of the catalytic pocket in the presence of 3-meT, resulting in a weaker interaction compared to its interaction with other substrates. kuleuven.be

The energetics of binding and catalysis play a crucial role in substrate specificity. While E. coli AlkB can repair 3-meT, it does so with much lower efficiency compared to its preferred substrates, 1-methyladenine and 3-methylcytosine. nih.govplos.org This difference in efficiency is reflected in the kinetic parameters (Km and kcat). The enzyme exhibits a higher Km (lower affinity) and a lower kcat (slower turnover) for 3-meT. pnas.org This suggests that the interactions between AlkB and 3-meT in the active site are less optimal for catalysis compared to those with its primary substrates. The lack of an exocyclic amine group on thymine, which is present on adenine (B156593) and cytosine, may contribute to this reduced affinity, as this group is important for interaction with key residues like D135 in the AlkB active site. nih.govkuleuven.be

Gas Phase Acidity and Proton Affinity Studies of this compound

Gas-phase studies of the intrinsic properties of molecules, free from solvent effects, provide fundamental insights into their reactivity. The gas-phase acidity and proton affinity of this compound have been investigated using both experimental techniques, such as Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry, and computational methods. acs.org These thermochemical properties are crucial for understanding the inherent reactivity of 3-meT and can provide a basis for understanding its behavior in the more complex biological environment of a cell.

Gas-phase acidity refers to the enthalpy change of the reaction in which a proton is removed from a molecule in the gas phase. A lower acidity value indicates a more acidic proton. Proton affinity, on the other hand, is the negative of the enthalpy change for the protonation of a molecule in the gas phase, and a higher proton affinity indicates a greater basicity.

A study examining the gas-phase properties of various AlkB substrates reported experimental and computational values for the proton affinity of this compound. acs.org The proton affinity is a key parameter that influences the interactions of the base within the enzyme's active site, particularly for enzymes like AlkB where protonation states can be critical for recognition and catalysis. kuleuven.be

Table 2: Calculated Proton Affinities of this compound and Related Compounds

CompoundProton Affinity (kcal/mol)Computational Method
1-Methylthymine204.0CBS-QB3 researchgate.net
This compoundNot explicitly reported in the provided search results
1-Methylguanine (B1207432)Not explicitly reported in the provided search results
1-MethyladenineNot explicitly reported in the provided search results
3-MethylcytosineNot explicitly reported in the provided search results

Theoretical calculations, such as those using the CBS-QB3 method, have been shown to provide proton affinities in good agreement with experimental values for related nitrogen-containing bases. researchgate.netresearchgate.net These computational approaches can also be used to predict the gas-phase acidity of this compound, providing a complete thermochemical profile of this important DNA lesion.

Broader Academic Implications and Future Research Directions

3-Methylthymine as a Model System in Fundamental DNA Repair Studies

This compound is a valuable model compound for investigating the mechanisms of DNA repair, particularly the direct reversal of DNA alkylation damage. Its stability and resistance to spontaneous hydrolysis mean that its removal is reliant on specific enzymatic pathways, allowing researchers to study these processes in detail. The primary repair pathway for 3-meT is oxidative demethylation, catalyzed by the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases. nih.govnih.gov

The bacterial AlkB protein and its human homologues, ALKBH2 and ALKBH3, have all been shown to repair 3-meT by converting it back to thymine (B56734). nih.govnih.gov This repair mechanism directly reverses the damage without excising the base, a process that is fundamental to maintaining genome integrity. nih.gov The presence of 3-meT in a DNA template has been demonstrated to block the progression of DNA polymerases, highlighting its potential to cause genomic instability and mutations if not repaired. nih.gov Studies have shown that treatment with AlkB proteins can release this replication block, providing a clear functional endpoint to assess repair activity. nih.govresearchgate.net

The use of 3-meT as a substrate has been instrumental in elucidating the differential specificities of AlkB homologues. For instance, while E. coli AlkB and human ALKBH3 can repair 3-meT in both single-stranded (ssDNA) and double-stranded DNA (dsDNA), the human ALKBH2 protein shows a distinct preference for duplex DNA. nih.gov Conversely, other studies suggest that AlkB preferentially repairs 3-meT in dsDNA, in contrast to its preferred repair of other lesions like 1-methyladenine (B1486985) (1-meA) and 3-methylcytosine (B1195936) (3-meC) in ssDNA. researchgate.netacs.org The fat mass and obesity-associated (FTO) protein, another AlkB homolog, also demonstrates a strong preference for repairing 3-meT in ssDNA. researchgate.netacs.org These nuanced differences underscore the specialized roles of each enzyme and highlight 3-meT's importance as a probe for dissecting their individual functions.

Table 1: Comparison of DNA Dioxygenases involved in this compound Repair

EnzymeOrganismPreferred Substrate ContextRelative Repair Efficiency for 3-meTOptimal pH
AlkB E. colissDNA and dsDNA nih.govInefficient compared to 1-meA/3-meC nih.gov6.0 nih.gov
ALKBH2 HumandsDNA nih.govModerate nih.govNeutral
ALKBH3 HumanssDNA and dsDNA nih.govInefficient, but optimal at pH 6.0 nih.gov6.0 nih.gov
FTO Human, MousessDNA researchgate.netHigh in ssDNA; negligible in dsDNA researchgate.netacs.org6.0

Interplay of this compound Repair with Epigenetic Modifications and Gene Regulation Pathways

The enzymatic machinery that repairs this compound also participates in epigenetic regulation, revealing a fascinating intersection between DNA damage repair and the control of gene expression. The AlkB family of enzymes, including ALKBH2 and ALKBH3, are not only DNA repair proteins but have also been shown to oxidize the epigenetic mark 5-methylcytosine (B146107) (5mC) to its derivatives, such as 5-hydroxymethylcytosine (B124674) (5hmC). oup.com This suggests a potential for crosstalk, where the recruitment of these enzymes to sites of DNA damage like 3-meT could influence the epigenetic state of the local chromatin environment.

The FTO protein provides an even more direct link. While it repairs 3-meT in DNA, FTO is more widely known as the first identified RNA demethylase, efficiently removing methyl groups from N6-methyladenosine (m6A) in messenger RNA (mRNA). researchgate.netfrontiersin.orgimrpress.com The m6A modification is a critical regulator of mRNA metabolism, influencing splicing, stability, translation, and export. imrpress.com FTO's ability to act on both a DNA lesion (3-meT) and an RNA epigenetic mark (m6A), as well as 3-methyluracil (B189468) (3-meU) in single-stranded RNA, places it at a crucial node connecting DNA repair, RNA processing, and gene regulation. researchgate.netfrontiersin.orgnih.gov

The regulation of DNA repair genes themselves is also subject to epigenetic control. unimedizin-mainz.de Changes in histone modifications and CpG methylation can alter the expression of repair enzymes. unimedizin-mainz.de For example, the promoter of the human ALKBH3 gene can be silenced by methylation, which has been associated with reduced survival in breast cancer patients. unimedizin-mainz.de This creates a complex regulatory loop where epigenetic mechanisms can control the level of repair enzymes like ALKBH3, which in turn may be involved in modulating epigenetic marks themselves. The interplay between these pathways is a critical area of research for understanding how cells coordinate DNA maintenance with gene expression programs. nih.gov

Unanswered Questions and Emerging Research Frontiers in this compound Biology

Despite progress, several key questions regarding this compound remain, defining the next frontiers of research. A major area of investigation is the full biological consequence of 3-meT accumulation. Although considered a minor lesion, its inefficient repair at physiological pH suggests it could persist and contribute disproportionately to mutagenesis and genomic instability, particularly in long-lived, non-dividing cells. nih.govresearchgate.net The extent to which this accumulation contributes to age-related diseases and cancer remains an important unanswered question. researchgate.net

The precise in vivo roles and regulation of the different AlkB homologues are still being unraveled. While in vitro studies have defined their substrate specificities, why the cell maintains multiple enzymes with overlapping yet distinct preferences (e.g., ALKBH2 for dsDNA vs. ALKBH3 and FTO for ssDNA) is not fully understood. nih.govresearchgate.net This suggests specialized functions, perhaps related to repairing lesions in different genomic contexts, such as during replication (ssDNA) versus transcription (dsDNA), or in different types of nucleic acids (DNA vs. RNA).

A significant research frontier is the deeper exploration of the interplay between DNA repair and epigenetic signaling. oup.com How does the cell prioritize the repair of a lesion like 3-meT versus the maintenance of an epigenetic mark like 5mC when the same enzyme is involved? Does the presence of 3-meT in a gene promoter influence its epigenetic status and transcriptional activity? Understanding this crosstalk is essential for a complete picture of genome maintenance.

Finally, the development of methods to sequence DNA damage adducts like 3-meT across the genome is a critical emerging field. researchgate.net Mapping the distribution of these lesions could reveal genomic hotspots, investigate their interplay with chromatin structures, and ultimately clarify their mechanisms in disease initiation. researchgate.net Such studies will be vital for translating our fundamental understanding of this compound repair into new diagnostic and therapeutic strategies.

Q & A

Basic Research Questions

Q. What are the standard methodologies for detecting 3-methylthymine in DNA/RNA, and how do they differ in sensitivity and specificity?

  • Methodological Answer : this compound can be detected via HPLC coupled with mass spectrometry (HPLC-MS) for high specificity in quantifying modified bases. Alternatively, immunoassays using antibodies specific for alkylated bases (e.g., ELISA) offer rapid screening but may lack resolution for structurally similar lesions. For RNA-specific detection, RNA immunoprecipitation sequencing (RIP-Seq) or chemical labeling approaches (e.g., antibody-free enzymatic tagging) are emerging as robust tools .

Q. Which experimental models are commonly used to study this compound repair mechanisms?

  • Methodological Answer : Bacterial systems (e.g., E. coli AlkB knockouts) and mammalian cell lines (e.g., human HEK293T with FTO knockdown) are standard. In vitro assays using recombinant AlkB or FTO proteins allow controlled studies of enzymatic activity, while in vivo models (e.g., transgenic mice) assess physiological relevance. Complementary use of these models ensures mechanistic and translational insights .

Q. How does this compound incorporation affect DNA replication fidelity?

  • Methodological Answer : Mutagenesis assays (e.g., plasmid-based lesion bypass) quantify replication errors. For example, this compound-induced mismatches can be analyzed via Sanger sequencing or next-generation sequencing (NGS) . Comparative studies with repair-deficient strains (e.g., alkB / E. coli) reveal error rates and repair pathways .

Advanced Research Questions

Q. What structural and mechanistic differences exist between bacterial AlkB and human FTO in repairing this compound?

  • Methodological Answer : X-ray crystallography and NMR spectroscopy reveal that AlkB uses a conserved Fe(II)/α-ketoglutarate-dependent mechanism to oxidize methyl groups, while FTO exhibits broader substrate specificity, including RNA demethylation. Mutagenesis studies (e.g., active-site residue substitutions) and kinetic assays (e.g., stopped-flow spectroscopy) highlight divergent catalytic efficiencies .

Q. How can contradictory data on this compound repair efficiency (e.g., in vitro vs. in vivo) be resolved?

  • Methodological Answer : Discrepancies often arise from differences in substrate accessibility (e.g., single-stranded vs. duplex DNA) or cellular redox conditions. Single-molecule fluorescence assays (e.g., FRET-based monitoring) track real-time repair kinetics. Complementing in vitro data with live-cell imaging (e.g., fluorescent lesion reporters) reconciles context-dependent activity .

Q. What role does this compound demethylation play in epigenetic regulation and disease?

  • Methodological Answer : FTO’s demethylation of RNA (e.g., m6A) and DNA lesions links this compound repair to obesity and cancer. Transcriptome-wide methylation profiling (e.g., m6A-seq) and GWAS studies correlate FTO variants with metabolic phenotypes. Mechanistic studies using CRISPR-Cas9-edited cell lines validate functional impacts .

Q. How can repair kinetics of this compound be quantified in complex biological matrices?

  • Methodological Answer : Fluorescence polarization assays (e.g., fluorescein-labeled substrates) measure binding and turnover rates. Isothermal titration calorimetry (ITC) provides thermodynamic parameters (ΔH, Kd). For in vivo quantification, pulse-chase experiments with isotopically labeled thymine track lesion resolution .

Q. What advanced techniques elucidate the structural impact of this compound on nucleic acid conformation?

  • Methodological Answer : Residual dipolar coupling (RDC) NMR and cryo-EM resolve lesion-induced distortions in DNA/RNA helices. Molecular dynamics simulations predict structural perturbations, validated by small-angle X-ray scattering (SAXS) . Comparative analysis with unmodified strands identifies steric clashes or hydrogen-bonding alterations .

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